

(2S)-2-Azidobutane: A Chiral Building Block for Asymmetric Synthesis

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Compound of Interest

Compound Name: (2S)-2-azidobutane

Cat. No.: B6250153

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(2S)-2-Azidobutane is a versatile and valuable chiral building block in organic synthesis, particularly for the introduction of a chiral secondary butylamine moiety. Its azide functional group allows for a range of chemoselective transformations, including reduction to the corresponding amine and participation in cycloaddition reactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of **(2S)-2-azidobutane** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

(2S)-2-Azidobutane is the (S)-enantiomer of 2-azidobutane. Its physical and chemical properties are summarized in the table below. The data presented is a combination of experimentally derived values for similar compounds and computationally predicted values.

Property	Value	Source
Molecular Formula	C ₄ H ₉ N ₃	--INVALID-LINK--[1]
Molecular Weight	99.13 g/mol	--INVALID-LINK--[1]
Appearance	Colorless liquid (predicted)	
Boiling Point	Not available	
Density	Not available	
LogP	1.2	--INVALID-LINK--[2]
CAS Number	131491-44-6	--INVALID-LINK--[2]

Spectroscopic Data

The structural elucidation of **(2S)-2-azidobutane** relies on standard spectroscopic techniques. The following table summarizes the expected spectroscopic data based on known trends for similar azidoalkanes.[2]

Technique	Feature	Chemical Shift / Wavenumber
^1H NMR	$-\text{CH}(\text{N}_3)-$	δ 3.2-3.5 ppm (multiplet)
	$-\text{CH}_2-$	δ 1.4-1.7 ppm (multiplet)
	$-\text{CH}_3$ (adjacent to chiral center)	$\sim \delta$ 1.2 ppm (doublet)
	$-\text{CH}_3$ (terminal)	$\sim \delta$ 0.9 ppm (triplet)
^{13}C NMR	$-\text{C}(\text{N}_3)-$	δ 55-60 ppm
	$-\text{CH}_2-$	$\sim \delta$ 30 ppm
	$-\text{CH}_3$ (adjacent to chiral center)	$\sim \delta$ 20 ppm
	$-\text{CH}_3$ (terminal)	$\sim \delta$ 10 ppm
IR Spectroscopy	Azide (N_3) asymmetric stretch	$\sim 2100\text{ cm}^{-1}$ (strong)
C-N stretch		$1250\text{-}1350\text{ cm}^{-1}$
C-H stretch		$2850\text{-}3000\text{ cm}^{-1}$

Synthesis of (2S)-2-Azidobutane

The most common and stereospecific method for the synthesis of **(2S)-2-azidobutane** is through the nucleophilic substitution of a chiral precursor, typically (R)-2-butanol, with an azide source. This reaction proceeds with inversion of stereochemistry at the chiral center. The Mitsunobu reaction is a well-established method for this transformation.

Experimental Protocol: Synthesis of (2S)-2-Azidobutane from (R)-2-Butanol via Mitsunobu Reaction

This protocol is a representative procedure based on the general principles of the Mitsunobu reaction for the synthesis of chiral azides from alcohols.

Materials:

- (R)-2-Butanol

- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Diphenylphosphoryl azide (DPPA)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- To a solution of (R)-2-butanol (1.0 eq) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).
- To this stirred solution, add diphenylphosphoryl azide (1.5 eq).
- Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford **(2S)-2-azidobutane**.

Expected Results:

- Yield: 60-80%

- Enantiomeric Excess (ee): >98%

Applications in Chiral Synthesis

(2S)-2-Azidobutane is a valuable intermediate for the synthesis of other chiral molecules, primarily through the transformation of the azide group.

Reduction to (S)-2-Aminobutane

The azide group can be readily reduced to a primary amine, yielding the chiral amine (S)-2-aminobutane. This amine is a key building block for many pharmaceutical compounds.

This protocol describes a general procedure for the reduction of an alkyl azide using lithium aluminum hydride.

Materials:

- **(2S)-2-Azidobutane**
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or THF
- Water
- 15% aqueous sodium hydroxide (NaOH) solution

Procedure:

- To a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of **(2S)-2-azidobutane** (1.0 eq) in the same solvent dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the azide stretch).

- Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH_4 in grams used.
- Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
- Filter the mixture through a pad of celite, washing the filter cake with diethyl ether or THF.
- Dry the combined organic filtrates over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield (S)-2-aminobutane.

Expected Results:

- Yield: >90%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide functionality of **(2S)-2-azidobutane** can participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient and tolerant of a wide range of functional groups.

This is a representative protocol for a CuAAC reaction.

Materials:

- **(2S)-2-Azidobutane**
- A terminal alkyne (e.g., phenylacetylene)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol
- Water

Procedure:

- In a reaction vessel, dissolve **(2S)-2-azidobutane** (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
- To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.
- Stir the reaction mixture vigorously at room temperature for 12-24 hours.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting triazole by flash column chromatography on silica gel.

Expected Results:

- Yield: >95%

Logical Workflow and Signaling Pathways

The synthesis and utility of **(2S)-2-azidobutane** can be represented as a logical workflow, from the starting chiral alcohol to the final chiral amine or triazole products.

Caption: Synthetic workflow for **(2S)-2-azidobutane** and its applications.

Conclusion

(2S)-2-Azidobutane is a highly useful chiral building block that provides an efficient entry point to other valuable chiral molecules such as (S)-2-aminobutane and chiral triazoles. The stereospecific synthesis from readily available (R)-2-butanol and the versatile reactivity of the azide group make it a valuable tool for medicinal chemists and synthetic organic chemists in

the development of new enantiomerically pure compounds. The detailed protocols and data provided in this guide should serve as a valuable resource for researchers in the field.

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References

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